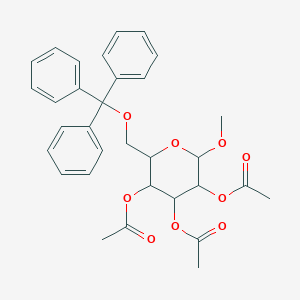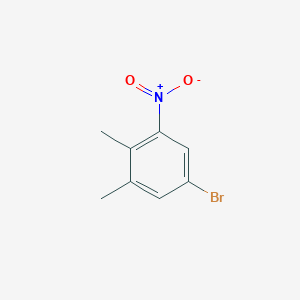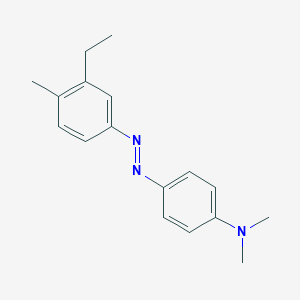
p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline, also known as Orange II, is a synthetic dye that belongs to the azo dye family. It is widely used in the textile, paper, and food industries as a coloring agent. Orange II has also been studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and toxicology.
Scientific Research Applications
P-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II has been extensively studied for its potential applications in various scientific research fields. In biochemistry, p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II is used as a substrate for the detection of peroxidase activity. In pharmacology, p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II has been shown to inhibit the activity of monoamine oxidase, an enzyme that plays a key role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. In toxicology, p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II has been used as a model compound to study the toxicity of azo dyes.
Mechanism Of Action
The mechanism of action of p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II is not fully understood. However, it has been proposed that p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II may inhibit the activity of monoamine oxidase by forming a reversible complex with the enzyme. This may lead to an increase in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain.
Biochemical And Physiological Effects
P-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II can inhibit the activity of monoamine oxidase. In vivo studies have shown that p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II can increase the levels of dopamine, serotonin, and norepinephrine in the brain. p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II has also been shown to have antioxidant properties and can scavenge free radicals.
Advantages And Limitations For Lab Experiments
One of the advantages of using p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II in lab experiments is its availability and low cost. p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II is widely used as a coloring agent in various industries and can be easily obtained. Another advantage is its stability, which allows for long-term storage. However, one limitation of using p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II is its potential toxicity. p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II has been shown to be toxic to cells in vitro and may cause adverse effects in vivo.
Future Directions
There are several future directions for the study of p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II. One area of research is the development of new derivatives of p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II with improved properties. For example, new derivatives that are less toxic or have higher selectivity for monoamine oxidase could be developed. Another area of research is the use of p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II as a tool for the study of peroxidase activity. Finally, the potential use of p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II as an antioxidant or neuroprotective agent could be investigated.
Conclusion
In conclusion, p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II is a synthetic dye that has been extensively studied for its potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II has shown promise as a tool for the study of peroxidase activity and as a potential neuroprotective agent. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II involves the reaction of 3-ethyl-p-toluidine with diazonium salt of 4-dimethylaminobenzenediazonium chloride. The resulting compound is then treated with sodium hydroxide to form p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II. The chemical structure of p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II is shown below:
properties
CAS RN |
17010-63-8 |
|---|---|
Product Name |
p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline |
Molecular Formula |
C17H21N3 |
Molecular Weight |
267.37 g/mol |
IUPAC Name |
4-[(3-ethyl-4-methylphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H21N3/c1-5-14-12-16(7-6-13(14)2)19-18-15-8-10-17(11-9-15)20(3)4/h6-12H,5H2,1-4H3 |
InChI Key |
DZHLCAYLNZIDIH-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(C)C)C |
Canonical SMILES |
CCC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(C)C)C |
synonyms |
4-[(4-Methyl-3-ethylphenyl)azo]-N,N-dimethylbenzenamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



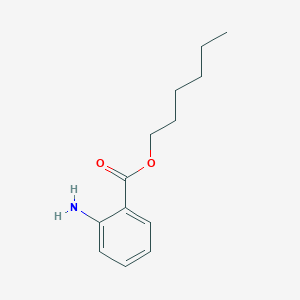
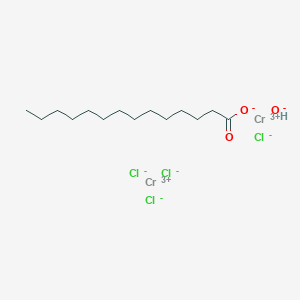
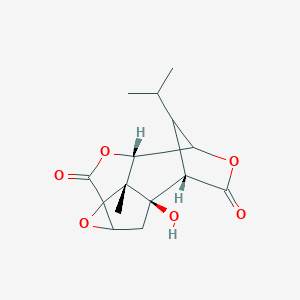
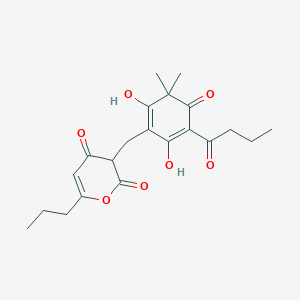


![(2Z,4E,6E,8E,10E,12E,14E)-2-[(1E,3E,5E,7E)-12-hydroxy-4,8,12-trimethyltrideca-1,3,5,7-tetraenyl]-7,11,15,19-tetramethylicosa-2,4,6,8,10,12,14,18-octaenal](/img/structure/B97472.png)
![2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B97477.png)
![Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B97478.png)


